molecular formula C9H5BrF2N2O2 B3011353 6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2451256-52-1

6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B3011353
CAS No.: 2451256-52-1
M. Wt: 291.052
InChI Key: VAVRJLAZXJECEY-UHFFFAOYSA-N
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Description

6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H5BrF2N2O2 and its molecular weight is 291.052. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is part of the imidazo[1,2-a]pyridine family, compounds known for their diverse applications in medicinal chemistry and materials science. Research has explored the synthesis of imidazo[1,2-a]pyridine derivatives, including methods that could potentially apply to 6-Bromo-2-(difluoromethyl) variants. For example, a fully automated continuous flow synthesis has been developed for highly functionalized imidazo[1,2-a] heterocycles, offering a significant advance over traditional in-flask methods, showcasing the efficiency and scalability of synthesizing such compounds (Herath, Dahl, & Cosford, 2010).

Chemical Properties and Reactions

The compound's unique structure, featuring a bromo and a difluoromethyl group attached to an imidazo[1,2-a]pyridine ring, suggests it might exhibit distinct chemical properties useful in various reactions. Imidazo[1,2-a]pyridine carboxylic acid derivatives have been synthesized from 2-aminopyridines, showcasing the versatility of these compounds in chemical synthesis (Du Hui-r, 2014). This indicates potential pathways for further derivatization or functionalization of this compound in pharmaceutical or material science applications.

Applications in Material Science

The structure of imidazo[1,2-a]pyridine derivatives, including those similar to this compound, suggests potential applications in material science. For instance, derivatives have been evaluated for their performance as corrosion inhibitors, indicating that such compounds could play a role in protecting metals against corrosion (Saady et al., 2021). This points towards the possible use of this compound in developing new materials with enhanced durability and resistance to environmental factors.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved sources, imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridine analogues, including this compound, have been recognized for their potential in medicinal chemistry, particularly in the development of new drugs for tuberculosis . Therefore, future research may focus on further exploring the medicinal applications of this compound and its analogues.

Properties

IUPAC Name

6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2N2O2/c10-4-1-2-5-13-6(8(11)12)7(9(15)16)14(5)3-4/h1-3,8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVRJLAZXJECEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Br)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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